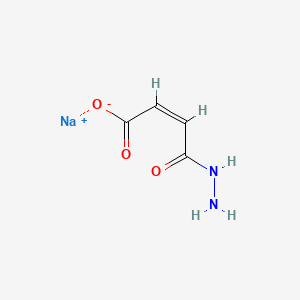
Maleic acid, monohydrazide, monosodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium maleic hydrazide is a derivative of maleic hydrazide, a plant growth regulator known for its ability to inhibit cell division without affecting cell enlargement. This compound is widely used in agriculture to prevent sprouting in stored crops such as potatoes, onions, and garlic. It is also employed to control the growth of volunteer potatoes left in the field after harvesting .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of sodium maleic hydrazide typically involves the reaction of maleic anhydride with hydrazine hydrate. The process includes heating and reacting hydrazine hydrate with diluted sulfuric acid in the presence of a rare earth compound catalyst. Maleic anhydride is then added to the mixture, leading to a ring closure reaction. The resulting product is neutralized with an inorganic alkali to obtain maleic hydrazide .
Industrial Production Methods: For industrial production, the synthesis process is optimized to ensure high yield and purity. The use of sulfuric acid as a solvent is common due to its effectiveness in achieving a yield of 75-89%. The residual hydrazine content is controlled to be below 2 ppm to meet international standards .
Chemical Reactions Analysis
Types of Reactions: Sodium maleic hydrazide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form maleic acid derivatives.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: It can participate in substitution reactions with various reagents to form new compounds.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution Reagents: Halogens and alkylating agents are often employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include maleic acid, hydrazine derivatives, and various substituted maleic hydrazide compounds .
Scientific Research Applications
Sodium maleic hydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for various chemical compounds.
Biology: In plant biology, it is employed to study the regulation of cell division and growth.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to inhibit cell proliferation.
Mechanism of Action
The mechanism of action of sodium maleic hydrazide involves the inhibition of cell division by interfering with DNA synthesis and repair. It affects the expression of genes related to meristem development, cell division, and phytohormone signaling. This leads to the suppression of apical and axillary bud growth in plants .
Comparison with Similar Compounds
Maleic Hydrazide: The parent compound, used similarly as a plant growth regulator.
Potassium Maleic Hydrazide: Another salt form with higher water solubility, used in similar applications.
Diethanolamine Maleic Hydrazide: A commercial formulation used in agriculture.
Uniqueness: Sodium maleic hydrazide is unique due to its specific inhibitory effects on cell division without affecting cell enlargement. This property makes it particularly useful in agricultural applications where controlled growth is desired .
Properties
CAS No. |
7417-36-9 |
|---|---|
Molecular Formula |
C4H5N2NaO3 |
Molecular Weight |
152.08 g/mol |
IUPAC Name |
sodium;(Z)-4-hydrazinyl-4-oxobut-2-enoate |
InChI |
InChI=1S/C4H6N2O3.Na/c5-6-3(7)1-2-4(8)9;/h1-2H,5H2,(H,6,7)(H,8,9);/q;+1/p-1/b2-1-; |
InChI Key |
AELFEMCETQQALA-ODZAUARKSA-M |
Isomeric SMILES |
C(=C\C(=O)[O-])\C(=O)NN.[Na+] |
Canonical SMILES |
C(=CC(=O)[O-])C(=O)NN.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















